molecular formula C11H15IN2S B14650640 Thiourea, N-butyl-N'-(2-iodophenyl)- CAS No. 53305-95-6

Thiourea, N-butyl-N'-(2-iodophenyl)-

Cat. No.: B14650640
CAS No.: 53305-95-6
M. Wt: 334.22 g/mol
InChI Key: BPDVASOKFIGPIX-UHFFFAOYSA-N
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Description

Thiourea, N-butyl-N'-(2-iodophenyl)- is a thiourea derivative characterized by a butyl group attached to one nitrogen atom and a 2-iodophenyl substituent on the adjacent nitrogen. Thioureas (R1R2N–CS–NR3R4) are sulfur-containing analogs of urea, where the oxygen atom is replaced by sulfur. The presence of iodine in the aromatic ring distinguishes this compound from simpler thioureas, conferring unique electronic and steric properties. The iodine atom enhances lipophilicity and may influence intermolecular interactions, such as halogen bonding, which can affect solubility and biological activity .

Properties

CAS No.

53305-95-6

Molecular Formula

C11H15IN2S

Molecular Weight

334.22 g/mol

IUPAC Name

1-butyl-3-(2-iodophenyl)thiourea

InChI

InChI=1S/C11H15IN2S/c1-2-3-8-13-11(15)14-10-7-5-4-6-9(10)12/h4-7H,2-3,8H2,1H3,(H2,13,14,15)

InChI Key

BPDVASOKFIGPIX-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1=CC=CC=C1I

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-butyl-N’-(2-iodophenyl)- typically involves the reaction of N-butylthiourea with 2-iodoaniline. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.

Industrial Production Methods

Industrial production of thiourea derivatives often involves the use of large-scale reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process. Common reagents used in industrial synthesis include hydrogen sulfide, calcium cyanamide, and carbon dioxide.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiourea moiety in this compound exhibits nucleophilic behavior due to the sulfur atom’s lone electron pairs. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesSource
Electrophilic Attack Alkyl halides, acyl chloridesSubstituted thiourea derivatives
Isothiocyanate Formation Oxidizing agents (e.g., H₂O₂)Conversion to isothiocyanate intermediates

For example, the sulfur atom in the thiourea group can displace halides in alkyl halides, forming thioether linkages. This reactivity is exploited in synthesizing structurally modified thioureas for pharmacological studies.

Cyclization and Heterocycle Formation

Functionalized thioureas, including N-butyl-N'-(2-iodophenyl)- derivatives, undergo cyclization under specific conditions to form nitrogen-sulfur heterocycles:

Cyclization PartnerConditionsProductYieldSource
Bromoacyl Bromides THF, 0°C or CH₂Cl₂, −78°CIminothiazolidinones20–97%
Phenacyl Bromides Ultrasonication, ethanol, 50°CThiazolidin-4-one derivatives85–95%

For instance, bromoacyl bromides react with the thiourea’s nitrogen centers to form iminothiazolidinones. The product distribution is solvent- and temperature-dependent due to hydrogen bonding effects (e.g., THF blocks aliphatic nitrogen at low temperatures, favoring aromatic nitrogen cyclization) .

Biological Interaction Pathways

In vitro studies highlight its role as a cyclooxygenase (COX) inhibitor, suppressing platelet aggregation by reducing prostaglandin E₂ (PGE₂) and thromboxane B₂ (TXB₂) production.

Biological TargetEffect ObservedExperimental ModelSource
COX-1/COX-2 70–80% inhibition of PGE₂/TXB₂Human platelet-rich plasma
Reactive Oxygen Species Scavenging of H₂O₂ and O₂⁻In vitro antioxidant assays

Solvent and Temperature Effects on Reactivity

The solvent’s hydrogen-bonding capacity critically influences reaction pathways:

SolventTemperatureMajor ProductRationaleSource
THF −78°CAromatic N-cyclizationSolvent H-bonds block aliphatic N
CH₂Cl₂ −78°CAliphatic N-cyclizationNo H-bonding, both N sites active

For example, in THF, low temperatures promote hydrogen bonding between the solvent and the thiourea’s hydroxyl group, sterically shielding the aliphatic nitrogen and directing cyclization to the aromatic nitrogen .

Decyclization and Post-Cyclization Reactions

Iminothiazolidinones derived from thioureas undergo termolecular decyclization in the presence of nucleophiles (e.g., Br⁻) and protons:

SubstrateNucleophileConditionsProductSource
Iminothiazolidinone Br⁻Et₃N/HBr, reflux, 3 hrsAminooxoethylcarbamothionates

This reaction involves nucleophilic attack on the carbinol carbon, followed by proton transfer, yielding carbamothionates—a structural motif found in HIV-1 transcriptase inhibitors .

Scientific Research Applications

Thiourea, N-butyl-N’-(2-iodophenyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Research has explored its potential as an anticancer agent and its role in drug development.

    Industry: It is used in the production of dyes, photographic chemicals, and as a stabilizer in polymer manufacturing.

Mechanism of Action

The mechanism of action of Thiourea, N-butyl-N’-(2-iodophenyl)- involves its interaction with specific molecular targets and pathways. The compound can form strong hydrogen bonds with biological macromolecules, leading to inhibition of enzyme activity. It can also interact with cellular receptors and signaling pathways, affecting cellular processes such as proliferation and apoptosis.

Comparison with Similar Compounds

Structural and Substituent Effects

Thiourea derivatives vary widely based on substituents attached to the nitrogen atoms. Key comparisons include:

Compound R1 R2 Key Features Reference
N-butyl-N'-(2-iodophenyl) Butyl 2-iodophenyl High lipophilicity; potential halogen bonding due to iodine substituent
N,N'-Dibutylthiourea Butyl Butyl Symmetrical alkyl groups; moderate solubility in organic solvents
N-(2-methoxyphenyl)-N'-methyl Methyl 2-methoxyphenyl Electron-donating methoxy group enhances aromatic ring reactivity
Phenylthiourea (PTU) Phenyl Phenyl Aromatic substituents; demonstrated antimycobacterial activity
N-(2-methylpropyl)-N'-[4-[(4-nitrophenyl)sulfonyl]phenyl] 2-methylpropyl 4-nitrophenylsulfonyl Strong electron-withdrawing nitro group; potential for redox activity

Key Observations :

  • Electron-withdrawing vs. electron-donating groups : The 2-iodophenyl group in the target compound is electron-withdrawing, which may stabilize the thiourea core and influence binding to biological targets like enzymes or receptors. In contrast, methoxy groups (electron-donating) enhance aromatic ring reactivity .
Physicochemical Properties

Thiourea derivatives exhibit distinct properties based on substituents:

Property N-butyl-N'-(2-iodophenyl)- N,N'-Dibutylthiourea Phenylthiourea (PTU) N-(2-methoxyphenyl)-N'-methyl
Molecular Weight ~306 g/mol (estimated) 188.33 g/mol ~212 g/mol ~196 g/mol
Solubility Low (iodine increases lipophilicity) Moderate in organics Low (aromatic rings) Moderate (methoxy enhances polarity)
Hydrogen Bonding Intramolecular N–H···S possible Weak intermolecular Strong intermolecular Intramolecular N–H···O (if present)
Pharmacokinetics High permeability (predicted) Moderate High (as per PTU series) Variable

Key Observations :

  • Hydrogen bonding : Intramolecular interactions (e.g., N–H···O in ) can reduce coordination with metals or biomolecules, affecting reactivity .
  • Solubility vs. permeability : The iodine substituent may trade aqueous solubility for enhanced cell membrane penetration, a critical factor in drug design .

Key Observations :

  • Antimicrobial activity : Thioureas with electron-withdrawing groups (e.g., nitro, iodine) show enhanced enzyme inhibition (e.g., urease in ).

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-butyl-N'-(2-iodophenyl)thiourea, and what factors influence the choice of reaction conditions?

  • Methodological Answer : The synthesis typically involves reacting 2-iodoaniline with butyl isothiocyanate under controlled conditions. Key factors include solvent choice (e.g., THF or dichloromethane), temperature (room temperature to reflux), and stoichiometric ratios. For example, analogous thiourea derivatives were synthesized via nucleophilic addition of amines to isothiocyanates, followed by purification through recrystallization . The iodine substituent’s sensitivity to harsh conditions necessitates mild reaction environments to prevent dehalogenation .

Q. How can X-ray crystallography and spectroscopic methods determine the structural conformation of N-butyl-N'-(2-iodophenyl)thiourea?

  • Methodological Answer : X-ray crystallography is critical for resolving bond lengths, angles, and intramolecular interactions (e.g., hydrogen bonds between thiocarbonyl and amino groups). For instance, analogous thioureas exhibit planar geometries with intramolecular N–H⋯S/O hydrogen bonds stabilizing the thione form . Spectroscopic techniques like FT-IR confirm the presence of C=S (∼1250–1350 cm⁻¹) and N–H (∼3200 cm⁻¹) stretches. NMR (¹H/¹³C) identifies electronic environments of the iodophenyl and butyl groups .

Advanced Research Questions

Q. What role does the iodine substituent play in the reactivity of N-butyl-N'-(2-iodophenyl)thiourea in palladium-catalyzed cross-coupling reactions?

  • Methodological Answer : The 2-iodophenyl group enables oxidative addition to Pd(0) complexes, forming key intermediates in Suzuki or Heck couplings. For example, N-(2-iodophenyl)propiolamides undergo Pd-catalyzed cyclization to indolinones via syn-addition of Pd to the alkyne . The iodine’s electronegativity and leaving-group ability facilitate transmetalation steps, but steric hindrance from the butyl group may require tailored ligands (e.g., PPh₃) to stabilize intermediates .

Q. How do researchers resolve contradictions in reported biological activities of thiourea derivatives, such as enzyme inhibition efficacy?

  • Methodological Answer : Discrepancies arise from variations in assay conditions (e.g., pH, enzyme isoforms) or substituent effects. For example, HIV-1 reverse transcriptase inhibition by thiourea derivatives depends on substituent bulk and electronic properties . To resolve contradictions, researchers use structure-activity relationship (SAR) studies with standardized assays and computational docking to correlate molecular features (e.g., iodine’s halogen bonding) with activity .

Q. What computational approaches predict the coordination chemistry of N-butyl-N'-(2-iodophenyl)thiourea with transition metals?

  • Methodological Answer : Density functional theory (DFT) calculates metal-ligand bond energies and predicts geometries. For example, thioureas coordinate via sulfur and nitrogen atoms, forming stable complexes with Cu(II) or Pd(II). Molecular electrostatic potential (MEP) maps identify nucleophilic/electrophilic sites, while natural bond orbital (NBO) analysis quantifies charge transfer . Experimental validation via UV-Vis and cyclic voltammetry confirms computational predictions .

Data Analysis and Experimental Design

Q. How can researchers design experiments to evaluate the inhibitory activity of N-butyl-N'-(2-iodophenyl)thiourea against target enzymes?

  • Methodological Answer : Use enzyme kinetic assays (e.g., spectrophotometric monitoring of substrate conversion) with varying inhibitor concentrations. For HIV-1 RT inhibition, IC₅₀ values are determined using non-radioactive ELISA-based methods . Include positive controls (e.g., nevirapine) and assess competitive/non-competitive inhibition via Lineweaver-Burk plots. Molecular dynamics simulations can further elucidate binding modes .

Q. What strategies optimize the crystallinity of N-butyl-N'-(2-iodophenyl)thiourea for structural studies?

  • Methodological Answer : Slow evaporation from mixed solvents (e.g., chloroform/hexane) promotes crystal growth. Analogs with bulky groups (e.g., trifluoromethyl) crystallize in centrosymmetric dimers via N–H⋯S hydrogen bonds . Thermal gravimetric analysis (TGA) identifies decomposition points, guiding temperature-controlled crystallization .

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